molecular formula C10H10N4OS B2980091 3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile CAS No. 717140-67-5

3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile

Cat. No. B2980091
CAS RN: 717140-67-5
M. Wt: 234.28
InChI Key: JUNPJDATMWLHHP-UHFFFAOYSA-N
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Description

3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile is a synthetic compound with potential applications in scientific research. It belongs to the class of thiazole-based compounds, which have been studied extensively for their diverse biological activities.

Scientific Research Applications

Synthesis of Amino Sugars and Derivatives

Amino sugars are crucial in the development of various pharmaceuticals and have been a focus of synthetic chemistry research. The synthesis of long-chain amino sugars utilizing thiazoles as auxiliaries is one such application. This process involves the transformation of nitrile oxide-furan cycloadduct thiazole into dialdoidofuranose derivatives, further leading to the creation of C7 and C8 homologues through chain extension reactions (Dondoni et al., 1988).

Preparation of Oxazolines and Thiazolines

Oxazolines and thiazolines are important heterocyclic compounds with applications in organic synthesis and pharmaceuticals. A study demonstrated the facile syntheses of these compounds under microwave irradiation, using N-acylbenzotriazoles. This method offers a mild condition approach to preparing chiral oxazoline and thiazoline derivatives with high yields (Katritzky et al., 2004).

Anticancer Assessment of Derivatives

The synthesis and assessment of new 2-amino-3-cyanopyridine derivatives for their anticancer activity represent another significant area of research. By reacting the 2-Aminonicotinonitrile derivative with various reagents, a range of derivatives was produced, which were then evaluated for their potential anticancer properties (Mansour et al., 2021).

Heterocyclic Scaffold Synthesis

The creation of heterocyclic scaffolds, such as 5-(thiazol-5-yl)-4,5-dihydroisoxazoles from 3-chloropentane-2,4-dione, is crucial for developing new pharmaceuticals. This synthesis process involves condensation and subsequent reactions leading to a diverse library of compounds with potential biological activities (Milinkevich et al., 2008).

Applications in Synthesis of Novel Heterocyclic Compounds

The use of 2-arylhydrazononitriles for synthesizing a wide variety of heterocyclic substances demonstrates the versatility of these compounds in chemical synthesis. These substances have shown promising antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Behbehani et al., 2011).

properties

IUPAC Name

3-[2-cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c11-3-1-5-14(6-2-4-12)10-13-7-9(8-15)16-10/h7-8H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNPJDATMWLHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N(CCC#N)CCC#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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